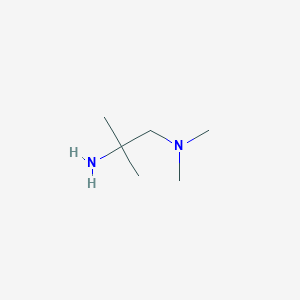
3-Ethylcyclohexanol
Vue d'ensemble
Description
3-Ethylcyclohexanol is a compound that can be derived from cyclohexanol derivatives. While the provided papers do not directly discuss 3-Ethylcyclohexanol, they do provide insights into the synthesis and structural analysis of related cyclohexanone and cyclohexanol derivatives. These studies contribute to the broader understanding of the chemical behavior and properties of cyclohexanol compounds, which can be extrapolated to 3-Ethylcyclohexanol.
Synthesis Analysis
The synthesis of cyclohexanone derivatives can be achieved through various methods. For instance, 3-ethoxycyclobutanones can react with silyl enol ethers to give 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives using ethylaluminum dichloride as a Lewis acid, as demonstrated in one study . Another approach involves a Michael-Aldol condensation to obtain ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, which has the cyclohexanone in a chair conformation . These methods highlight the versatility in synthesizing cyclohexanone derivatives, which could be applicable to the synthesis of 3-Ethylcyclohexanol.
Molecular Structure Analysis
The molecular structure of cyclohexanone derivatives has been extensively studied using spectroscopic techniques such as NMR spectroscopy. For example, ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate was analyzed to establish its conformational behavior, revealing a slightly flattened chair conformation for the piperidone ring . X-ray diffraction has also been used to confirm the structure of synthesized compounds, such as (2RS)-3-[(2RS)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-2-(pyridin-3-yl)thiazolidin-4-one, which crystallizes in the triclinic crystal system . These studies provide a foundation for understanding the molecular structure of 3-Ethylcyclohexanol.
Chemical Reactions Analysis
Cyclohexanone derivatives can undergo various chemical reactions. Acyl radical cyclizations have been used in synthesis to construct six-membered rings efficiently . Additionally, the [3 + 2 + 2] cocyclization of ethyl cyclopropylideneacetate and various alkynes has been catalyzed by nickel complexes to synthesize cycloheptadiene derivatives . These reactions demonstrate the reactivity of cyclohexanone derivatives and could inform the chemical reactions that 3-Ethylcyclohexanol may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanone derivatives can be inferred from their molecular structure and synthesis. For instance, the presence of intermolecular hydrogen bonds, such as those found in the crystal structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, can influence the compound's solubility and boiling point . The chair conformation of the cyclohexane ring is a common feature that affects the stability and reactivity of these molecules . These properties are essential for understanding the behavior of 3-Ethylcyclohexanol in various environments and reactions.
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Chemical Synthesis and Catalysis .
Summary of the Application
Cyclohexanol, as a value-added chemical, has attracted much attention due to its huge application market. The hydrogenation of cyclohexyl acetate (CHA), derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield cyclohexanol and ethanol .
Methods of Application or Experimental Procedures
A series of Zn-promoted Cu/Al2O3 catalysts were prepared via a deposition–precipitation method for the liquid-phase hydrogenation of CHA to yield cyclohexanol and ethanol. The addition of Zn species with an optimal amount greatly improved the activity and selectivity to cyclohexanol and ethanol .
Results or Outcomes
A Cu2Zn1.25/Al2O3 catalyst, which contained 16.2 wt% Cu and 9.6 wt% Zn, exhibited superior catalytic performance with 93.9% conversion of CHA and 97.2% selectivity to ethanol along with 97.1% selectivity to cyclohexanol in a batch reactor .
Precursor to Nylon
Specific Scientific Field
This application falls under the field of Polymer Chemistry .
Summary of the Application
Cyclohexanol is an important feedstock in the polymer industry, primarily as a precursor to nylons .
Methods of Application or Experimental Procedures
Cyclohexanol is produced by the oxidation of cyclohexane in air, typically using cobalt catalysts . This process co-forms cyclohexanone, and this mixture (“KA oil” for ketone-alcohol oil) is the main feedstock for the production of adipic acid .
Results or Outcomes
The production of cyclohexanol is a crucial step in the manufacture of nylons, a type of polymer that has a wide range of applications, including clothing, carpets, and plastic parts .
Solvent
Specific Scientific Field
This application falls under the field of Industrial Chemistry .
Summary of the Application
Small amounts of cyclohexanol are used as a solvent .
Methods of Application or Experimental Procedures
As a solvent, cyclohexanol can be used to dissolve a variety of substances, including oils, resins, and waxes .
Results or Outcomes
The use of cyclohexanol as a solvent can facilitate various industrial processes, such as the production of paints, varnishes, and other coatings .
Safety And Hazards
While specific safety data for 3-Ethylcyclohexanol was not found, it’s important to note that chemicals can pose various hazards. For example, cyclohexanol, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Orientations Futures
While specific future directions for 3-Ethylcyclohexanol were not found, the synthesis of cyclohexanol via the hydrogenation of cyclohexyl acetate provides a novel route to yield cyclohexanol and ethanol . This could potentially open up new avenues for the utilization of 3-Ethylcyclohexanol in similar processes.
Propriétés
IUPAC Name |
3-ethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-7-4-3-5-8(9)6-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIOXDKEUNVBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281282 | |
| Record name | 3-ethylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylcyclohexanol | |
CAS RN |
4534-76-3 | |
| Record name | 4534-76-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-ethylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(Benzylsulfonyl)amino]acetic acid](/img/structure/B1330148.png)










